molecular formula C13H8ClNO2S B15064101 Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate

Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate

Cat. No.: B15064101
M. Wt: 277.73 g/mol
InChI Key: DAGDFWDKTCKDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a thieno ring fused to a quinoline core, with a chlorine atom at the 4th position and a carboxylate group at the 6th position. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroquinoline-3-carboxylic acid with thiophene derivatives in the presence of a dehydrating agent. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cell signaling pathways, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate
  • Methyl 6-quinolinecarboxylate
  • Thieno[3,2-c]quinoline-4-yl-amines

Uniqueness

Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both a thieno and quinoline ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H8ClNO2S

Molecular Weight

277.73 g/mol

IUPAC Name

methyl 4-chlorothieno[3,4-c]quinoline-6-carboxylate

InChI

InChI=1S/C13H8ClNO2S/c1-17-13(16)8-4-2-3-7-9-5-18-6-10(9)12(14)15-11(7)8/h2-6H,1H3

InChI Key

DAGDFWDKTCKDPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(C3=CSC=C23)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.